molecular formula C15H22N4O2 B5079761 1-methyl-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

1-methyl-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

Cat. No.: B5079761
M. Wt: 290.36 g/mol
InChI Key: KYOGKWGGIMQUIL-UHFFFAOYSA-N
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Description

“1-methyl-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine” is a chemical compound with the molecular formula C15H22N4O2 . It is related to the class of organic compounds known as benzanilides .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1CCN(CC1)c2ccc(c(c2)N3CCCC3)N+[O-] . The InChI representation is InChI=1S/C15H22N4O2/c1-16-8-10-17(11-9-16)13-4-5-14(19(20)21)15(12-13)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 .

Properties

IUPAC Name

1-methyl-4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-16-8-10-17(11-9-16)13-4-5-14(19(20)21)15(12-13)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOGKWGGIMQUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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